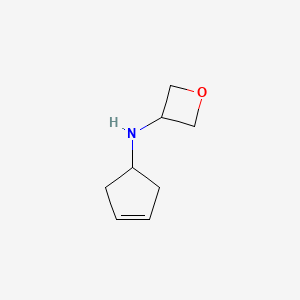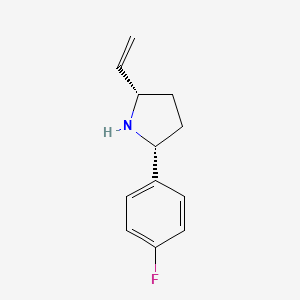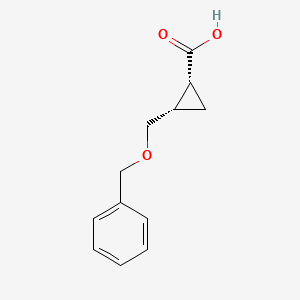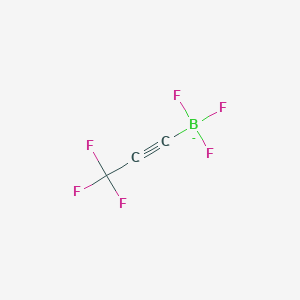
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide is a synthetic organic compound that features a pyrimidine ring, an alkyne group, and a hexanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and guanidine.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Hexanamide Moiety: The final step involves the amidation reaction, where the alkyne-substituted pyrimidine is reacted with hexanoic acid or its derivatives under suitable conditions to form the desired hexanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The alkyne group can participate in click chemistry reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological targets.
類似化合物との比較
Similar Compounds
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)butanamide: Similar structure but with a shorter alkyl chain.
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide: Similar structure but with a longer alkyl chain.
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)benzamide: Similar structure but with an aromatic ring instead of an alkyl chain.
Uniqueness
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hexanamide moiety may influence its solubility, bioavailability, and interaction with biological targets compared to similar compounds with different alkyl or aryl groups.
特性
分子式 |
C13H18N4O |
|---|---|
分子量 |
246.31 g/mol |
IUPAC名 |
N-[3-(2-aminopyrimidin-5-yl)prop-2-ynyl]hexanamide |
InChI |
InChI=1S/C13H18N4O/c1-2-3-4-7-12(18)15-8-5-6-11-9-16-13(14)17-10-11/h9-10H,2-4,7-8H2,1H3,(H,15,18)(H2,14,16,17) |
InChIキー |
STFJFZCHNKZNOJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NCC#CC1=CN=C(N=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12949201.png)

![2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949213.png)



![Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate](/img/structure/B12949243.png)

![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-](/img/structure/B12949258.png)
